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molecular formula C13H17BrO B8564680 6-Bromo-2,2,4,4-tetramethylchroman

6-Bromo-2,2,4,4-tetramethylchroman

Cat. No. B8564680
M. Wt: 269.18 g/mol
InChI Key: CZBFXHFAONDFCR-UHFFFAOYSA-N
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Patent
US06855512B2

Procedure details

A stirred, cooled (ice bath) suspension of aluminum chloride (0.99 g, 7.46 mmol) in anhydrous dichloromethane (20 mL) was treated with acetyl chloride (0.58 g, 7.46 mmol). After 5 minutes, a solution of 6-bromo-2,2,4,4-tetramethyl chroman (1 g, 3.73 mmol)in dichloromethane was added. The reaction was allowed to warm to ambient temperature and stirred for 2 h. The reaction mixture was then poured into ice containing 10% hydrochloric acid and extracted with diethyl ether (×2). The combined organic phase was washed with saturated aqueous sodium bicarbonate solution, dried over anhydrous sodium sulfate, filtered and evaporated in vacuo to a residue which was subjected to flash column chromatography over silica gel (230-400 mesh) using 5% ethyl acetate in hexane as the eluent to afford the title compound as a pale yellow oil (0.95 g, 83%). It was used as such for the next step without any characterization.
Quantity
0.99 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.58 g
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
83%

Identifiers

REACTION_CXSMILES
[Cl-].[Al+3].[Cl-].[Cl-].[C:5](Cl)(=[O:7])[CH3:6].[Br:9][C:10]1[CH:11]=[C:12]2[C:17](=[CH:18][CH:19]=1)[O:16][C:15]([CH3:21])([CH3:20])[CH2:14][C:13]2([CH3:23])[CH3:22]>ClCCl>[C:5]([C:18]1[CH:19]=[C:10]([Br:9])[CH:11]=[C:12]2[C:17]=1[O:16][C:15]([CH3:20])([CH3:21])[CH2:14][C:13]2([CH3:23])[CH3:22])(=[O:7])[CH3:6] |f:0.1.2.3|

Inputs

Step One
Name
Quantity
0.99 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0.58 g
Type
reactant
Smiles
C(C)(=O)Cl
Step Three
Name
Quantity
1 g
Type
reactant
Smiles
BrC=1C=C2C(CC(OC2=CC1)(C)C)(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Four
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
A stirred, cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (×2)
WASH
Type
WASH
Details
The combined organic phase was washed with saturated aqueous sodium bicarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo to a residue which

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C(C)(=O)C=1C=C(C=C2C(CC(OC12)(C)C)(C)C)Br
Measurements
Type Value Analysis
AMOUNT: MASS 0.95 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 81.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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